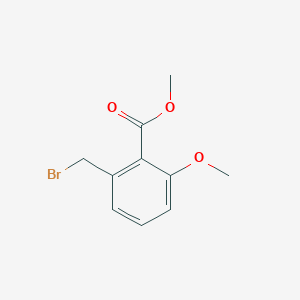

Methyl 2-(bromomethyl)-6-methoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

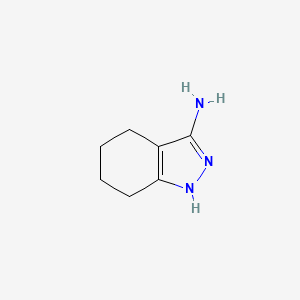

“Methyl 2-(bromomethyl)-6-methoxybenzoate” is a chemical compound. It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals . Its molecular formula is C9H9BrO2 .

Synthesis Analysis

The synthesis of “Methyl 2-(bromomethyl)-6-methoxybenzoate” involves several steps. One method involves a Heck reaction with acrylonitrile, resulting in lactonization to give the benzofuran-2-one 3-(cyanomethyl)-2-coumaranone . Another method involves a nitration, a conversion from the nitro group to an amine, and a bromination .Molecular Structure Analysis

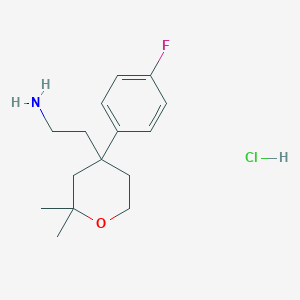

The molecular structure of “Methyl 2-(bromomethyl)-6-methoxybenzoate” consists of a benzene ring substituted with a bromomethyl group and a methoxy group . The molecular weight of this compound is 229.070 .Chemical Reactions Analysis

“Methyl 2-(bromomethyl)-6-methoxybenzoate” can undergo various chemical reactions. For instance, under Heck reaction with acrylonitrile, it results in lactonization to give the benzofuran-2-one 3-(cyanomethyl)-2-coumaranone .Physical And Chemical Properties Analysis

“Methyl 2-(bromomethyl)-6-methoxybenzoate” is a liquid at 20°C . It has a molecular weight of 229.070 . The compound has a boiling point of 42 °C/8.3 mmHg and a refractive index of 1.49 .科学的研究の応用

Synthesis and Chemical Applications

Methyl 2-(bromomethyl)-6-methoxybenzoate is utilized in various synthesis processes. It plays a role in the synthesis of complex organic compounds. For instance, its use in the synthesis of vibralactone, a compound with potential biological activities, is notable. The process involves reductive alkylation, hydrolysis, iodolactonization, ozonolysis, and intramolecular aldol reaction, showcasing its utility in complex organic syntheses (Zhou & Snider, 2008).

Another application is in the synthesis of Methyl 4-Bromo-2-methoxybenzoate, which demonstrates its versatility in producing structurally varied benzoate derivatives (Chen Bing-he, 2008).

Intermediate in Pharmaceutical Synthesis

This compound also serves as an intermediate in the synthesis of pharmaceuticals. It is involved in the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in the creation of certain anti-cancer drugs (Cao Sheng-li, 2004). Additionally, it contributes to the synthesis of intermediates of Bifendate, a drug with therapeutic potential, showcasing its importance in medicinal chemistry (Bao Li-jiao, 2013).

Role in Developing Photostabilizers

In the field of polymer science, derivatives of Methyl 2-(bromomethyl)-6-methoxybenzoate, like methyl 2-methoxybenzoate, have been studied for their role as photostabilizers. These compounds have been evaluated for their capacity to generate and quench singlet molecular oxygen, a critical aspect in preventing photodegradation of materials (Soltermann et al., 1995).

Application in Natural Product Synthesis

Its use extends to natural product synthesis as well. For instance, derivatives of this compound have been isolated from the red alga Rhodomela confervoides, indicating its presence in natural products and potential application in the synthesis of natural product analogues (Zhao et al., 2004).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

作用機序

Target of Action

Methyl 2-(bromomethyl)-6-methoxybenzoate is a complex compound with a specific target of action. It is primarily associated with the protein Cereblon (CRBN), which is a key target for this class of drugs . CRBN plays a significant role in various biological processes, including immunomodulation and inflammation .

Mode of Action

The interaction of Methyl 2-(bromomethyl)-6-methoxybenzoate with its target, CRBN, leads to a series of changes. It is synthesized in a similar way using compound 3 (3-aminopiperidine-2,6-dione) treated with a nitro-substituted methyl 2-(bromomethyl) benzoate, and hydrogenation of the nitro group . This interaction triggers a cascade of reactions that result in the modulation of the immune response .

Biochemical Pathways

Methyl 2-(bromomethyl)-6-methoxybenzoate affects several biochemical pathways. It is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Pharmacokinetics

The pharmacokinetics of Methyl 2-(bromomethyl)-6-methoxybenzoate are crucial for understanding its bioavailability. It is known that the compound has high GI absorption . .

Result of Action

The molecular and cellular effects of Methyl 2-(bromomethyl)-6-methoxybenzoate’s action are complex and multifaceted. It is known to inhibit tumour necrosis factor-alpha (TNF-α), a cytokine produced by macrophages of the immune system, and also a mediator of inflammatory response . This results in the modulation of the immune response and has implications for conditions such as multiple myeloma and acute myeloid leukemia .

Action Environment

The action, efficacy, and stability of Methyl 2-(bromomethyl)-6-methoxybenzoate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, in which the compound is involved, requires exceptionally mild and functional group tolerant reaction conditions

特性

IUPAC Name |

methyl 2-(bromomethyl)-6-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-8-5-3-4-7(6-11)9(8)10(12)14-2/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLOXBFOHKOSBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide](/img/structure/B2595934.png)

![2-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2595935.png)

![6-allyl-5-methyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2595936.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazoly l)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2595944.png)

![3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine](/img/structure/B2595951.png)

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2595952.png)